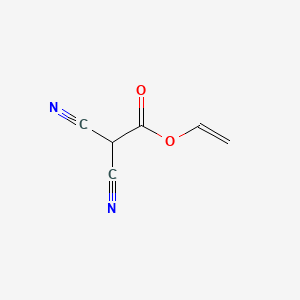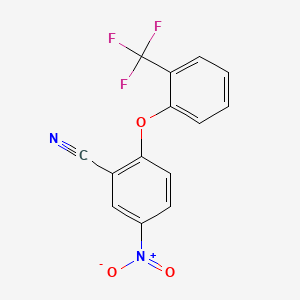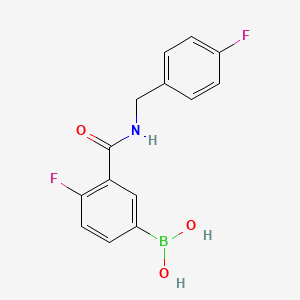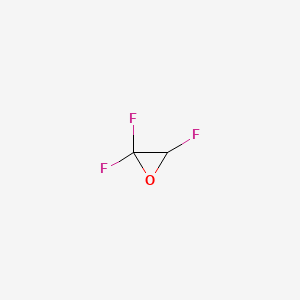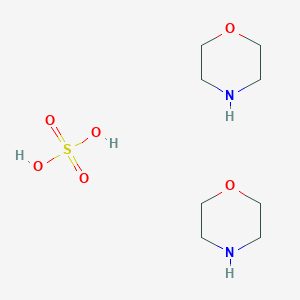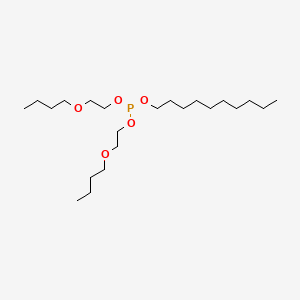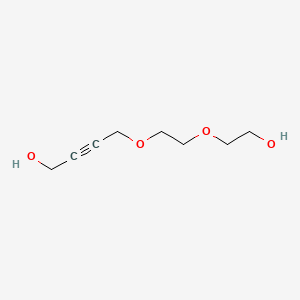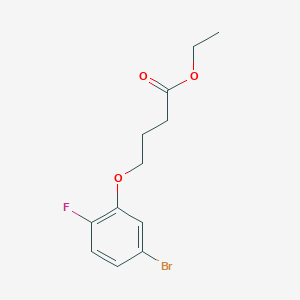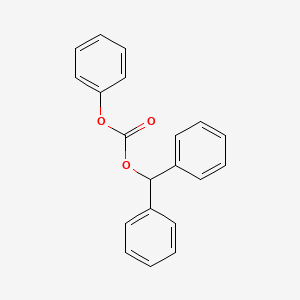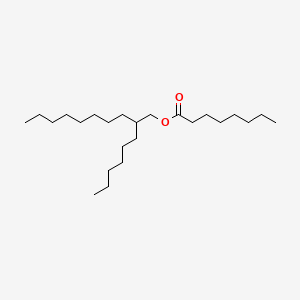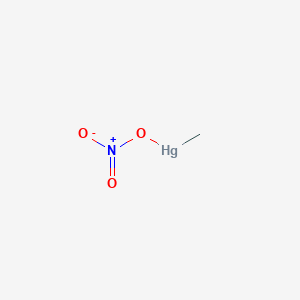
Mercury, methyl(nitrato-O)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, methyl(nitrato-O)- is an organomercury compound with the chemical formula CH₃HgNO₃. This compound is part of a broader class of organomercury compounds, which are known for their significant toxicity and environmental impact. Organomercury compounds, including methylmercury, are of particular concern due to their ability to bioaccumulate in the food chain, leading to severe health effects in humans and wildlife .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mercury, methyl(nitrato-O)- typically involves the reaction of methylmercury chloride with silver nitrate. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3HgCl+AgNO3→CH3HgNO3+AgCl
This method ensures a high yield of mercury, methyl(nitrato-O)- with minimal by-products .
Industrial Production Methods
Industrial production of mercury, methyl(nitrato-O)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product. Safety measures are paramount due to the toxic nature of mercury compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Mercury, methyl(nitrato-O)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) nitrate and other by-products.
Reduction: Reduction reactions can convert it back to elemental mercury or other mercury(I) compounds.
Substitution: The nitrate group can be substituted with other ligands, such as chloride or acetate, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like stannous chloride and sodium borohydride are often used.
Substitution: Reagents such as sodium chloride or acetic acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) nitrate and other oxidized mercury species.
Reduction: Elemental mercury and mercury(I) compounds.
Substitution: Various organomercury compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Mercury, methyl(nitrato-O)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for mercury analysis.
Biology: Studied for its effects on microbial mercury methylation and its role in the mercury cycle in the environment.
Medicine: Research on its toxicological effects and potential therapeutic uses in chelation therapy.
Industry: Utilized in the production of certain pharmaceuticals and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of mercury, methyl(nitrato-O)- involves its interaction with sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of cellular processes. The compound can cross the blood-brain barrier, causing neurotoxic effects by inducing oxidative stress and disrupting neurotransmitter function. Key molecular targets include enzymes involved in cellular respiration and antioxidant defense .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury (CH₃Hg⁺): Similar in structure but lacks the nitrate group.
Ethylmercury (C₂H₅Hg⁺): Contains an ethyl group instead of a methyl group.
Dimethylmercury ((CH₃)₂Hg): Contains two methyl groups bonded to mercury.
Phenylmercury (C₆H₅Hg⁺): Contains a phenyl group bonded to mercury
Uniqueness
Mercury, methyl(nitrato-O)- is unique due to the presence of the nitrate group, which influences its reactivity and toxicity. The nitrate group can participate in additional chemical reactions, making this compound versatile in various applications. Its distinct chemical properties also affect its environmental behavior and biological interactions .
Propriétés
Numéro CAS |
2374-27-8 |
|---|---|
Formule moléculaire |
CH3HgNO3 |
Poids moléculaire |
277.63 g/mol |
Nom IUPAC |
methyl(nitrooxy)mercury |
InChI |
InChI=1S/CH3.Hg.NO3/c;;2-1(3)4/h1H3;;/q;+1;-1 |
Clé InChI |
ZVTVGJJRBKPPEW-UHFFFAOYSA-N |
SMILES canonique |
C[Hg]O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


